4-Ethylbenzo[d]oxazole-2-carbonitrile 4-Ethylbenzo[d]oxazole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17236568
InChI: InChI=1S/C10H8N2O/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

4-Ethylbenzo[d]oxazole-2-carbonitrile

CAS No.:

Cat. No.: VC17236568

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

4-Ethylbenzo[d]oxazole-2-carbonitrile -

Specification

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 4-ethyl-1,3-benzoxazole-2-carbonitrile
Standard InChI InChI=1S/C10H8N2O/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2H2,1H3
Standard InChI Key OMFOHIHLHXCEKM-UHFFFAOYSA-N
Canonical SMILES CCC1=C2C(=CC=C1)OC(=N2)C#N

Introduction

Chemical and Structural Properties

4-Ethylbenzo[d]oxazole-2-carbonitrile features a planar benzoxazole core, with an ethyl group at the 4-position and a nitrile moiety at the 2-position. Key physicochemical properties include:

PropertyValue
Molecular FormulaC10H8N2O\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}
Molecular Weight172.18 g/mol
IUPAC Name4-Ethyl-1,3-benzoxazole-2-carbonitrile
Canonical SMILESCCC1=C2C(=CC=C1)OC(=N2)C#N
InChIKeyOMFOHIHLHXCEKM-UHFFFAOYSA-N

The nitrile group enhances electrophilicity, making the compound amenable to further functionalization, while the ethyl substituent may influence lipophilicity and binding interactions in biological systems . Spectroscopic data, such as 1H^1\text{H} NMR and IR profiles, remain unreported in the literature, highlighting a gap in current characterization efforts.

Synthesis and Manufacturing

While no optimized synthesis for 4-Ethylbenzo[d]oxazole-2-carbonitrile has been published, general benzoxazole synthesis strategies provide a framework for its preparation. A two-step approach, validated for analogous compounds, involves:

  • Acylation of 2-Fluoroanilines: Reacting 2-fluoroaniline derivatives with acyl chlorides in the presence of triethylamine to form acetanilides or benzanilides .

  • Cyclization via N-Deprotonation–O-SN_\text{N}Ar: Intramolecular cyclization under basic conditions, where deprotonation of the amide nitrogen facilitates nucleophilic aromatic substitution (SN_\text{N}Ar) at the fluorine-bearing carbon, yielding the benzoxazole core .

For example, 5-nitro-2-fluoroaniline derivatives have been cyclized using potassium carbonate in dimethylformamide (DMF) at 90°C to produce nitro-substituted benzoxazoles in yields exceeding 80% . Adapting this method, substituting the nitro group with a cyano moiety could theoretically yield 4-Ethylbenzo[d]oxazole-2-carbonitrile, though reaction conditions would require optimization to accommodate the ethyl and nitrile groups.

Research Gaps and Future Directions

Despite its promise, 4-Ethylbenzo[d]oxazole-2-carbonitrile remains understudied. Critical research priorities include:

  • Synthesis Optimization: Developing regioselective methods to introduce the ethyl and nitrile groups without side reactions .

  • Biological Screening: Assessing in vitro activity against bacterial, fungal, and cancer cell lines to identify lead candidates.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance efficacy and reduce toxicity .

  • Pharmacokinetic Profiling: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to guide drug development .

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